2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-(5-CHLORO-2-METHOXYPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C23H32ClN3O2 and its molecular weight is 418.0 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(1-adamantyl)-1-piperazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide is 417.2183050 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Compounds with adamantyl and piperazinyl substituents have demonstrated significant antimicrobial and anti-inflammatory activities. Al-Omar et al. (2010) synthesized a series of derivatives showing good to moderate activities against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Notably, certain derivatives displayed dose-dependent anti-inflammatory activities in vivo, highlighting their potential as therapeutic agents in treating bacterial infections and inflammation-related disorders (Al-Omar et al., 2010).
Antiviral Activities
El-Emam et al. (2004) explored the synthesis of 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and related derivatives, evaluating their in vitro activities against HIV-1. The study identified compounds with substantial reduction in viral replication, suggesting a promising avenue for developing new antiviral agents against HIV-1 (El-Emam et al., 2004).
Enzyme Inhibition for Therapeutic Applications
The inhibition of cholinesterase enzymes by adamantyl-based derivatives indicates their potential utility in treating diseases like Alzheimer's. Kwong et al. (2017) found that certain adamantyl-based esters exhibited strong inhibitory effects against acetylcholinesterase, suggesting their applicability in managing symptoms related to cognitive decline (Kwong et al., 2017).
Structural Characterization and Drug Development
El-Emam et al. (2012) conducted quantum chemical calculations to characterize a novel triazoline-3-thione compound with adamantyl and piperazinyl substituents, focusing on its energy, geometric structure, and vibrational wavenumbers. The study provided valuable insights into the molecular properties of such compounds, facilitating their further development as chemotherapeutic agents (El-Emam et al., 2012).
Properties
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN3O2/c1-29-21-3-2-19(24)11-20(21)25-22(28)15-26-4-6-27(7-5-26)23-12-16-8-17(13-23)10-18(9-16)14-23/h2-3,11,16-18H,4-10,12-15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCKKCFOVYEYIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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